molecular formula C33H39N3O6 B14032972 (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)(R)-dicarbamate

(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)(R)-dicarbamate

Cat. No.: B14032972
M. Wt: 573.7 g/mol
InChI Key: QVMCOYLAKYXURU-GDLZYMKVSA-N
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Description

(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate is a complex organic compound that features a fluorenyl group, a tert-butyl group, and a phenylamino group

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline, N-ethyl-N,N-diisopropylamine, and pyridine . Reaction conditions often involve inert atmospheres and controlled temperatures ranging from 0°C to 20°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in modified phenylamino groups.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorenyl and phenylamino groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9H-Fluoren-9-yl)methyl tert-butyl (6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexane-1,5-diyl)®-dicarbamate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in peptide synthesis and other applications where stability and reactivity are crucial.

Properties

Molecular Formula

C33H39N3O6

Molecular Weight

573.7 g/mol

IUPAC Name

tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

InChI

InChI=1S/C33H39N3O6/c1-33(2,3)42-31(39)34-19-9-8-14-29(30(38)35-23-17-15-22(20-37)16-18-23)36-32(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-13,15-18,28-29,37H,8-9,14,19-21H2,1-3H3,(H,34,39)(H,35,38)(H,36,40)/t29-/m1/s1

InChI Key

QVMCOYLAKYXURU-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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